Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate is a chemical compound with the molecular formula C₁₈H₃₉N₂O₉P It is known for its unique structure, which includes a cyclohexane ring substituted with multiple hydroxyl groups and a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate typically involves the reaction of cyclohexanamine with a phosphorylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Various substituted cyclohexane compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and phosphate moiety allow it to form hydrogen bonds and electrostatic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group.
Cyclohexanone: An oxidized form of cyclohexanol.
Inositol Phosphates: Compounds with similar phosphate and hydroxyl group arrangements.
Uniqueness
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate is unique due to its combination of a cyclohexane ring with multiple hydroxyl groups and a phosphate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H26NO9P |
---|---|
Molekulargewicht |
359.31 g/mol |
IUPAC-Name |
cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14) |
InChI-Schlüssel |
CIDVDWGHBSYGCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.